Lipophilicity Modulation: CHF₂ vs. CF₃ at the 6-Position of the Indole Core
The difluoromethyl (-CHF₂) group at the 6-position confers significantly lower lipophilicity compared to the trifluoromethyl (-CF₃) analog, a difference with direct implications for ADME optimization. ACD/Labs predicted data for the core indole structures shows that 6-(difluoromethyl)-1H-indole exhibits an ACD/LogP of 2.52 and ACD/LogD (pH 5.5) of 2.60, whereas 6-(trifluoromethyl)-1H-indole displays an ACD/LogP of 2.71 and ACD/LogD (pH 5.5) of 2.97 . This represents a ΔLogP of −0.19 and ΔLogD of −0.37. The bioconcentration factor (BCF) difference is even more pronounced: CHF₂-indole BCF = 56.14 vs. CF₃-indole BCF = 106.18 (ratio ~1.89:1) . Importantly, the CHF₂ group reduces lipophilicity in a manner similar to a fluoromethyl (CH₂F) group rather than CF₃ [1], offering a finer lipophilicity-tuning tool for medicinal chemists seeking to balance permeability with solubility-driven developability.
| Evidence Dimension | Predicted lipophilicity (LogP/LogD) and bioconcentration factor (BCF) of the 6-substituted indole core |
|---|---|
| Target Compound Data | 6-(difluoromethyl)-1H-indole: ACD/LogP = 2.52, ACD/LogD (pH 5.5) = 2.60, ACD/BCF = 56.14 |
| Comparator Or Baseline | 6-(trifluoromethyl)-1H-indole: ACD/LogP = 2.71, ACD/LogD (pH 5.5) = 2.97, ACD/BCF = 106.18 |
| Quantified Difference | ΔLogP = −0.19; ΔLogD = −0.37; BCF ratio (CHF₂/CF₃) = 0.53 (i.e., ~1.9-fold lower BCF for CHF₂) |
| Conditions | ACD/Labs Percepta Platform v14.00 predictions; pH 5.5 for LogD values |
Why This Matters
The ~1.9-fold lower BCF and 0.37 log-unit-reduced LogD of the CHF₂ analog predict improved aqueous solubility and reduced tissue accumulation potential relative to the CF₃ analog, making it the preferred choice when lower lipophilicity is desired within a 6-substituted indole-2-carboxylic acid series.
- [1] Müller K, Faeh C, Diederich F. Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 2007, 317(5846):1881-1886. On the polarity of partially fluorinated methyl groups: CHF₂ exhibits lipophilicity reduction similar to CH₂F rather than CF₃. View Source
